

Unraveling the Architecture of Neoaureothin: A Technical Guide to its Chemical Structure Elucidation

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Compound of Interest

Compound Name: *Neoaureothin*

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This technical guide provides a comprehensive overview of the chemical structure elucidation of **neoaureothin**, a nitroaryl-substituted polyketide metabolite. Also known as spectinabilin, this compound has garnered interest within the scientific community for its notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic and chemical analyses that were instrumental in determining its complex molecular structure.

Executive Summary

The determination of the chemical structure of **neoaureothin** ($C_{28}H_{31}NO_6$) was a multi-faceted process relying on a combination of advanced spectroscopic techniques and chemical degradation studies. High-resolution mass spectrometry established its molecular formula, while detailed analysis of 1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra revealed the connectivity of its atoms and the relative stereochemistry of its chiral centers. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about the functional groups present, and chemical degradation studies confirmed the core structural motifs. This guide synthesizes the pivotal data from the original structure elucidation studies and presents it in a clear, structured format for easy reference and comparison.

Spectroscopic Data Analysis

The structural elucidation of **neoaureothin** hinged on the careful interpretation of data from a suite of spectroscopic instruments. The data presented below is a summary of the key findings from the original research that led to the definitive structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry was critical in establishing the molecular formula of **neoaureothin**.

Ion	m/z (Observed)	Calculated Mass (for $C_{28}H_{32}NO_6^+$)	Formula
$[M+H]^+$	478.2226[1]	478.2230[1]	$C_{28}H_{32}NO_6$

Table 1: High-Resolution Mass Spectrometry Data for **Neoaureothin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy provided the detailed framework of the **neoaureothin** structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment
Aromatic	7.5-8.2	m	p-nitrophenyl group	
Olefinic	5.5-7.0	m	Polyene chain	
Methoxy	~3.8	s	OCH_3 on pyrone ring	
Pyrone ring	~5.4	s	H on pyrone ring	
Methyls	1.0-2.2	m	CH_3 groups	

Table 2: Key 1H NMR Spectral Data of **Neoaureothin**. (Note: Specific assignments for the complex olefinic region require 2D NMR techniques not detailed in the initial reports.)

Carbon	Chemical Shift (δ ppm)	Assignment
Carbonyl	>180	C=O in pyrone ring
Aromatic/Olefinic	110-160	p-nitrophenyl and polyene carbons
Oxygenated C	60-80	Carbons in tetrahydrofuran and pyrone rings
Methoxy	~55	OCH ₃ on pyrone ring
Alkyl	10-40	Methyl and methylene carbons

Table 3: Key ¹³C NMR Spectral Data of **Neoaureothin**. (Note: The original elucidation predates routine ¹³C NMR, and detailed assignments were inferred from ¹H NMR and chemical degradation.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy were employed to identify key functional groups within the **neoaureothin** molecule.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~1650	α,β -unsaturated ketone (pyrone C=O)
~1520, ~1350	Nitro group (NO ₂)
~1600	C=C stretching (aromatic and polyene)
~1100	C-O stretching

Table 4: Significant Infrared (IR) Absorption Bands for **Neoaureothin**.

λ_{max} (nm)	Solvent	Chromophore
~380	Ethanol	Extended polyene system conjugated with the p-nitrophenyl group

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data for **Neoaureothin**.

Experimental Protocols

The following sections detail the generalized methodologies used in the structure elucidation of **neoaureothin**, based on standard practices of the time of its discovery.

Isolation of Neoaureothin

Neoaureothin was first isolated from the crude streptovaricin complex produced by the fermentation of *Streptomyces spectabilis*. The typical isolation procedure involved:

- Extraction of the fermentation broth with an organic solvent (e.g., ethyl acetate).
- Concentration of the organic extract under reduced pressure.
- Chromatographic separation of the crude extract using silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).
- Further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **neoaureothin** as a yellow powder.^[1]

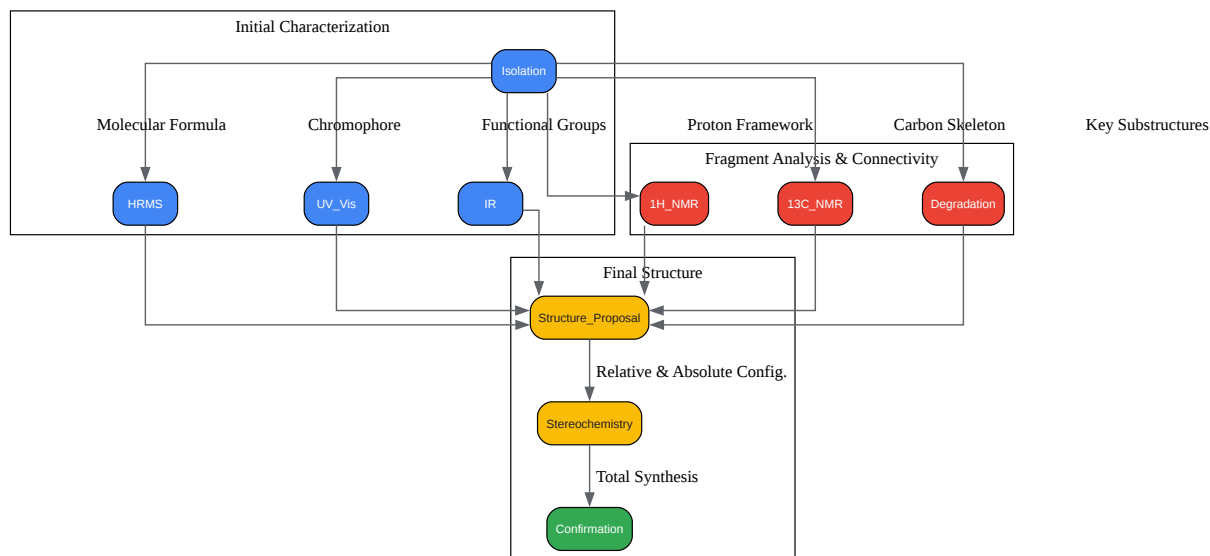
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer (e.g., 100 MHz for initial studies, with modern analyses on instruments up to 800 MHz).^[1] Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.^[1]

- Infrared Spectroscopy: IR spectra were recorded on a spectrophotometer using a potassium bromide (KBr) pellet or as a thin film.
- UV-Vis Spectroscopy: UV-Vis spectra were obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.

Logical Workflow and Visualizations

The process of elucidating the structure of **neoaureothin** followed a logical progression, starting from basic molecular properties and progressively building up to the complete, detailed structure.



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Figure 1: Logical workflow for the structure elucidation of **neoaueroethin**.

Conclusion

The determination of the chemical structure of **neoaueroethin** is a classic example of natural product chemistry, showcasing the power of a synergistic approach that combines various spectroscopic methods with chemical intuition. The data and methodologies outlined in this guide provide a foundational understanding for researchers working on the characterization of

complex natural products and serve as a valuable resource for those involved in the development of new therapeutic agents. The definitive structure of **neoaureothin** has paved the way for further investigations into its biosynthesis and biological activity.

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References

- 1. rsc.org [rsc.org]
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